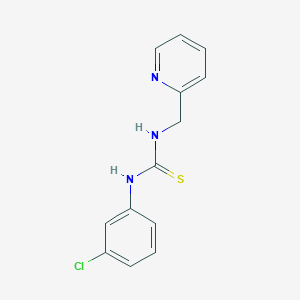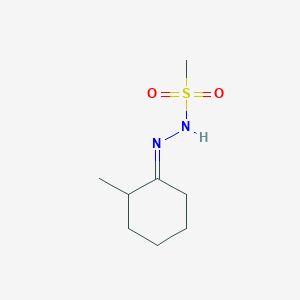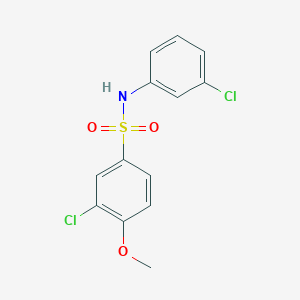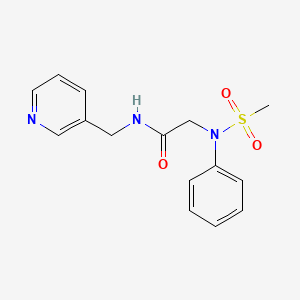
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as CPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPMT is a thiourea derivative that has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
作用機序
The mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea exerts its pharmacological effects by modulating various signaling pathways and enzymes. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has a relatively short half-life, which can limit its efficacy in certain applications.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. One area of research is to further elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. This could involve studying its effects on various signaling pathways and enzymes. Another area of research is to explore the potential use of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea in the treatment of neurodegenerative disorders. Finally, future research could focus on developing more effective formulations of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea that address its solubility and half-life limitations.
合成法
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized through a multi-step process starting from 3-chlorobenzoyl chloride and 2-pyridinemethanol. The first step involves the reaction of 3-chlorobenzoyl chloride with thiourea to form 3-chlorobenzoylthiourea. This intermediate is then reacted with 2-pyridinemethanol in the presence of a base to give N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c14-10-4-3-6-11(8-10)17-13(18)16-9-12-5-1-2-7-15-12/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZRGAOYIJGEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)

![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)


![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
